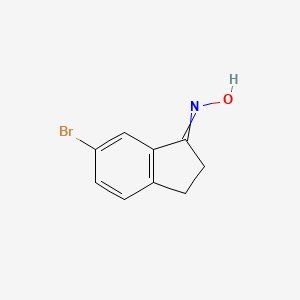

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine

Beschreibung

N-(6-Bromo-2,3-dihydroinden-1-ylidene)hydroxylamine (CAS: 185122-63-8), also known as 5-bromo-1-indanone oxime, is a hydroxylamine derivative featuring a brominated indanone backbone. Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.07 g/mol . The compound’s structure includes a bromine atom at position 5 of the 2,3-dihydroinden-1-ylidene framework, which confers distinct electronic and steric properties. The hydroxylamine group (-NHOH) enhances its reactivity, making it a versatile intermediate in organic synthesis and drug development. Its InChI key, ATEGUFMEFAGONB-UHFFFAOYSA-N, confirms its unique stereoelectronic configuration .

Eigenschaften

IUPAC Name |

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKSFBFMXXWCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-Brom-2,3-dihydroinden-1-yliden)hydroxylamin beinhaltet typischerweise die Bromierung von 2,3-Dihydroinden, gefolgt von der Einführung der Hydroxylamin-Gruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Brom oder bromhaltigen Reagenzien bei kontrollierten Temperaturen, um eine selektive Bromierung zu gewährleisten. Nachfolgende Reaktionen mit Hydroxylamin-Derivaten führen zu der endgültigen Verbindung.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N-(6-Brom-2,3-dihydroinden-1-yliden)hydroxylamin nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseverfahren zu skalieren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(6-Brom-2,3-dihydroinden-1-yliden)hydroxylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Eingesetzt bei der Entwicklung neuartiger Materialien und chemischer Prozesse.

Wissenschaftliche Forschungsanwendungen

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

Der Wirkungsmechanismus von N-(6-Brom-2,3-dihydroinden-1-yliden)hydroxylamin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Bromatom und die Hydroxylamin-Gruppe spielen eine entscheidende Rolle bei der Bindung an aktive Zentren, was zur Hemmung oder Modulation biologischer Pfade führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext des Einsatzes ab.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituents | Unique Features | Biological/Reactivity Implications |

|---|---|---|---|---|

| N-(6-Bromo-2,3-dihydroinden-1-ylidene)hydroxylamine | C₉H₈BrNO | Br at position 5 | Bromine enhances electrophilicity and stabilizes via electron-withdrawing effects. Hydroxylamine group enables redox activity. | Potential applications in neuropharmacology due to receptor affinity ; intermediate in antidepressant synthesis . |

| N-(6-Phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine | C₁₅H₁₃NO | Phenyl at position 6 | Increased lipophilicity due to aromatic ring. | Enhanced membrane permeability for CNS-targeting drugs . |

| (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine | C₈H₆BrFNO | Br at position 3, F at position 2 | Dual halogenation improves metabolic stability. | Higher resistance to enzymatic degradation than mono-halogenated analogs . |

| (NE)-N-[(2,6-Dibromophenyl)methylidene]hydroxylamine | C₈H₆Br₂NO | Br at positions 2 and 6 | Dibromo substitution amplifies electrophilicity. | Reacts readily with nucleophiles, useful in cross-coupling reactions . |

| 1-Indanone oxime | C₉H₉NO | No halogen substituents | Parent structure lacking bromine. | Less stable under redox conditions; serves as a baseline for halogen effect studies . |

Functional Group Comparisons

Hydroxylamine vs. Amine Derivatives

- This compound vs. 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine :

- The hydroxylamine group (-NHOH) in the former enables redox cycling and radical scavenging, unlike the tertiary amine in the latter. This difference impacts interactions with cytochrome P450 enzymes, as hydroxylamines are prone to oxidation-reduction cascades .

- The bromine in both compounds enhances electrophilicity, but the amine derivative exhibits higher basicity, altering solubility and target binding .

Halogenation Effects

- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability increase steric bulk and van der Waals interactions compared to fluorine. For example, (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine shows dual halogen effects, where fluorine fine-tunes electronic properties without significant steric hindrance . In N-(6-Bromo-3-oxo-2,3-dihydro-1H-indene)-2-methoxyacetamide, bromine synergizes with the methoxyacetamide group to enhance hydrogen bonding, a feature absent in non-halogenated analogs .

Metabolic Stability and Enzyme Interactions

- This compound undergoes CYP1A-mediated reduction to form bioactive metabolites, similar to N-(2-methoxyphenyl)hydroxylamine, which is metabolized to o-anisidine and o-aminophenol via hepatic microsomes .

- Unlike N-(2,6-difluorophenyl)ethylidene hydroxylamine , which relies on CYP2E1 for oxidation, the brominated indenyl compound shows broader enzyme compatibility, enhancing its metabolic versatility .

Biologische Aktivität

N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves a reaction between 6-bromo-2,3-dihydroinden-1-one and hydroxylamine. The process typically includes the following steps:

- Formation of the Aldehyde : 6-bromo-2,3-dihydroinden-1-one is synthesized from appropriate starting materials.

- Reaction with Hydroxylamine : The aldehyde is treated with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the desired hydroxylamine derivative.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have shown that derivatives of hydroxylamines can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that this compound could potentially serve as an anti-inflammatory agent.

3. Cytotoxicity Against Cancer Cells

Preliminary assays indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that certain hydroxylamine derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Induction of Apoptosis : It may activate apoptotic pathways leading to cell death in cancerous cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a related compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a lipopolysaccharide (LPS)-induced inflammation model. The administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.

Case Study 2: Cytotoxicity in Cancer Models

In another study, this compound was tested against HeLa and MCF7 cell lines. Results showed an IC50 value indicating potent cytotoxicity, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.